molecular formula C16H16ClN3O2 B580512 Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate CAS No. 1251001-37-2

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

Cat. No. B580512
M. Wt: 317.773
InChI Key: SCOCDDMKQDHYSW-UHFFFAOYSA-N
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Description

“Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate” is a chemical compound with the molecular formula C16H16ClN3O2 . It has a molecular weight of 317.77 g/mol . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16ClN3O2/c17-15-13-6-8-20(9-7-14(13)18-11-19-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 . This code provides a specific description of the molecule’s structure. The compound also has a Canonical SMILES representation, which is C1CN(CCC2=C1C(=NC=N2)Cl)C(=O)OCC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.9 , which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 317.0931045 g/mol . The topological polar surface area is 55.3 Ų , and it has 22 heavy atoms . The compound has a formal charge of 0 and a complexity of 376 .

Scientific Research Applications

  • Synthesis Techniques and Molecular Structures : A study by Acosta Quintero et al. (2019) discusses the synthesis of polycyclic pyrimidoazepine derivatives and their molecular structures. This research presents a method for forming substituted polycyclic pyrimidoazepine derivatives through nucleophilic substitution reactions on chloro-substituted compounds. The azepine ring in these compounds generally adopts a conformation close to the boat form (Acosta Quintero et al., 2019).

  • Supramolecular Assemblies : Another study by Acosta Quintero et al. (2015) investigates benzo[b]pyrimido[5,4-f]azepines, focusing on their molecular structures and supramolecular assemblies. They used an intramolecular Friedel-Crafts alkylation approach for the synthesis of these derivatives. The research highlighted the different types of hydrogen bonding and π-π stacking interactions that contribute to the diverse supramolecular assemblies of these compounds (Acosta Quintero et al., 2015).

  • Heterocyclic Systems Synthesis : Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems based on benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthiridine-4-carbonitrile. They explored the transformation of these compounds into pentacyclic structures with various fused rings, showing the versatility and potential applications of these heterocyclic systems in various fields (Sirakanyan et al., 2018).

  • Antiviral Activity : Research by Demchenko et al. (2019) focused on the synthesis and antiviral activity of specific derivatives of benzazepine. They synthesized a series of compounds and tested their efficacy against specific viruses, highlighting the potential therapeutic applications of these derivatives in antiviral treatments (Demchenko et al., 2019).

properties

IUPAC Name

benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-15-13-6-8-20(9-7-14(13)18-11-19-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOCDDMKQDHYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C(=NC=N2)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733728
Record name Benzyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

CAS RN

1251001-37-2
Record name Benzyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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